tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves multiple steps, typically starting with the preparation of the pyridinyl carbamate core. The synthetic route often includes:
Formation of the pyridinyl carbamate: This step involves the reaction of a pyridine derivative with tert-butyl chloroformate under basic conditions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Attachment of the formylpyrrolidinyl group: This step involves the formylation of a pyrrolidine derivative, followed by its coupling with the pyridinyl carbamate core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar compounds to tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate include:
tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate: This compound shares a similar core structure but lacks the formyl group, resulting in different chemical and biological properties.
tert-Butyl (3-formyl-2-(1-methylcyclopropyl)pyridin-4-yl)carbamate: This compound has a similar pyridinyl carbamate structure but with variations in the cyclopropyl and formyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)21(13-8-9-13)16-14(6-4-10-19-16)15-7-5-11-20(15)12-22/h4,6,10,12-13,15H,5,7-9,11H2,1-3H3 |
InChI Key |
GEPDXKFDFJFLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
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